Cotinine N-Alpha-D-Glucuronide is a significant metabolite of nicotine, primarily formed through the glucuronidation of cotinine, which is itself a major metabolite of nicotine. This compound plays a crucial role in the detoxification and excretion of nicotine and its derivatives from the human body. The process involves the conjugation of cotinine with glucuronic acid, enhancing its solubility and facilitating its renal excretion. Cotinine N-Alpha-D-Glucuronide belongs to the class of organic compounds known as N-glucuronides, characterized by a glucuronide moiety linked to the nitrogen atom of cotinine .
Cotinine N-Alpha-D-Glucuronide is synthesized primarily in the liver through the enzymatic action of UDP-glucuronosyltransferases, specifically UGT2B7 and UGT2B10, which catalyze the transfer of glucuronic acid to cotinine . This compound is classified within the broader category of metabolites derived from nicotine metabolism, which includes other glucuronides like nicotine N-glucuronide and trans-3'-hydroxycotinine N-glucuronide. Its chemical formula is , with an average molecular weight of approximately 352.34 g/mol .
The synthesis of Cotinine N-Alpha-D-Glucuronide can be achieved through several methods:
Cotinine N-Alpha-D-Glucuronide has a complex molecular structure characterized by a pyridine ring system and a glucuronic acid moiety. The structural representation can be described using various notations:
O=C1N(C)[C@H](C2=CC=C[N+]([C@H]3OC(C([O-])=O)[C@@H](O)C(O)C3O)=C2)CC1
InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4...
.This structure contributes to its solubility properties and its biological function as a detoxification product.
Cotinine N-Alpha-D-Glucuronide primarily participates in metabolic reactions involving:
The reactions are crucial for enhancing the water solubility of cotinine, allowing for efficient renal excretion .
The mechanism by which Cotinine N-Alpha-D-Glucuronide functions primarily revolves around its role in detoxification:
The physical and chemical properties of Cotinine N-Alpha-D-Glucuronide include:
Property | Value |
---|---|
Molecular Formula | |
Average Molecular Weight | 352.34 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Stability | Stable under standard conditions |
These properties are essential for understanding its behavior in biological systems and its applications in research .
Cotinine N-Alpha-D-Glucuronide has several important applications:
Cotinine N-alpha-D-glucuronide formation represents the terminal phase II conjugation step in nicotine metabolism, occurring after cytochrome P450 2A6 (CYP2A6)-mediated oxidation of nicotine to cotinine. The glucuronidation mechanism involves nucleophilic attack by the pyridyl nitrogen of cotinine on the anomeric carbon (C1) of UDP-glucuronic acid (UDPGA), forming a quaternary ammonium-linked conjugate. This reaction proceeds via an SN2 displacement mechanism, resulting in inversion of configuration at the C1 carbon of the glucuronic acid moiety. The enzymatic process generates a β-configured glycosidic bond, confirmed by nuclear magnetic resonance (NMR) spectroscopy showing a characteristic coupling constant (JH1"-H2") of 8.71 Hz between the anomeric proton and the adjacent sugar proton [1] [9].
The synthetic pathway for cotinine N-glucuronide involves:
Mass spectrometric analysis of the synthetic standard reveals characteristic ions at m/z 353 (M+H)+, 375 (M+Na)+, and 391 (M+K)+, along with fragment ions resulting from dehydration and glycosidic bond cleavage. This synthetic approach provided the reference material essential for identifying cotinine N-glucuronide as the previously unidentified major metabolite in smokers' urine, accounting for approximately 17% of administered nicotine [1] [9].
UGT-mediated N-glucuronidation of tertiary amines forms quaternary N+-glucuronides, a reaction requiring specific UGT isoforms with N-conjugation capability. Cotinine N-glucuronidation is predominantly catalyzed by UGT2B10, with significant contributions from UGT1A4. These isoforms exhibit distinct kinetic properties and genetic polymorphisms that profoundly influence metabolic efficiency [5] [7].
UGT2B10 demonstrates superior catalytic efficiency for cotinine conjugation, with a Km of 13 mM compared to UGT1A4's Km of 57 mM. This 4.4-fold lower Km indicates higher substrate affinity. The functional polymorphism UGT2B102 (Asp67Tyr) reduces enzyme activity substantially, with homozygous carriers (2/2) showing 91% decreased cotinine N-glucuronidation in human liver microsomes (HLM) compared to wild-type (1/*1) [5].
UGT1A4 contributes to cotinine conjugation but with lower affinity. Its activity is unaffected by UGT2B10 polymorphisms, providing a compensatory pathway in individuals with reduced UGT2B10 function. Both enzymes belong to the endoplasmic reticulum membrane-bound UGT superfamily characterized by a C-terminal domain binding UDP-glucuronic acid and an N-terminal domain determining substrate specificity [7].
Table 1: UGT Isoforms Catalyzing Cotinine N-Glucuronidation
UGT Isoform | Km (mM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Impact of Genetic Variants |
---|---|---|---|---|
UGT2B10 | 13 ± 2.1 | 128 ± 18 | 9.85 | 91% reduction in 2/2 homozygotes |
UGT1A4 | 57 ± 8.7 | 95 ± 11 | 1.67 | Minimal effect of common variants |
Human Liver Microsomes | 14 ± 1.9 | 162 ± 22 | 11.57 | 39-91% reduction based on UGT2B10 genotype |
The structural basis for quaternary ammonium conjugation involves:
Human liver microsomes (HLM) exhibit characteristic kinetic parameters for cotinine N-glucuronide formation, with a mean Km of 14 mM and Vmax of 162 pmol/min/mg protein. The addition of 2% bovine serum albumin (BSA) significantly reduces the apparent Km by sequestering inhibitory fatty acids released during incubation, thereby enhancing enzymatic activity. This effect mirrors observations with other UGT substrates and highlights the importance of assay conditions in kinetic characterization [5] [7].
Reaction phenotyping using chemical inhibitors and recombinant enzymes reveals:
Table 2: Kinetic Parameters of Cotinine N-Glucuronidation Systems
Enzyme Source | Km (mM) | Vmax (pmol/min/mg) | Optimal pH | BSA Enhancement Effect |
---|---|---|---|---|
HLM (pooled) | 14.0 ± 1.9 | 162 ± 22 | 7.4-7.8 | 2.5-fold Km reduction |
Recombinant UGT2B10 | 13.4 ± 2.1 | 128 ± 18 | 7.6 | Not applicable |
Recombinant UGT1A4 | 57.2 ± 8.7 | 95 ± 11 | 7.5 | Not applicable |
Intestinal Microsomes | 18.3 ± 3.2 | 89 ± 14 | 7.8 | 2.1-fold Km reduction |
The time course of cotinine N-glucuronide formation follows Michaelis-Menten kinetics at low substrate concentrations (<5 mM) but exhibits substrate inhibition at concentrations exceeding 10 mM. This inhibition pattern suggests the formation of non-productive enzyme-substrate complexes that impede catalytic turnover. The pH optimum ranges between 7.4-7.8 in physiological buffers, consistent with the neutral environment of the hepatic endoplasmic reticulum lumen where UGTs are active [5] [7].
Significant interspecies differences exist in cotinine N-glucuronidation capacity, with humans demonstrating the highest metabolic competence among studied mammals. These variations stem from differential expression and catalytic properties of UGT orthologs across species [7] [9].
Primates: Humans and higher primates exhibit robust cotinine N-glucuronidation, while marmosets (Callithrix jacchus) completely lack this metabolic pathway. Studies with marmoset hepatic microsomes show no detectable formation of cotinine N-glucuronide, instead favoring O-glucuronidation of 3'-hydroxycotinine as the dominant conjugation pathway [1] [9].
Rodents: Rats form minimal cotinine N-glucuronides (<5% of total metabolites), primarily utilizing UGT isoforms homologous to human UGT1A4 rather than UGT2B10. Rat liver microsomes exhibit only 10-15% of the cotinine N-glucuronidation activity observed in human liver microsomes. Mouse models show strain-dependent variations, with DBA/2Ibg mice exhibiting 1.5-fold higher blood cotinine levels and 60-80% longer half-lives compared to C57BL/6Ibg mice, reflecting polymorphisms in glucuronidation enzymes [7] [8].
Canines: Dogs demonstrate intermediate cotinine N-glucuronidation capacity, approximately 40% of human levels, primarily mediated by UGT1A orthologs. The absence of a functional UGT2B10 ortholog in canines limits their metabolic capacity compared to humans [7].
Table 3: Interspecies Comparison of Cotinine Glucuronidation Pathways
Species | N-Glucuronidation Activity | Dominant UGT Isoforms | Relative Activity (vs. Human) | Major Cotinine Metabolites |
---|---|---|---|---|
Human | High | UGT2B10 > UGT1A4 | 100% | Cotinine N-glucuronide (17%), 3HC-O-glucuronide |
Marmoset | Undetectable | N/A | 0% | 3HC-O-glucuronide, unmetabolized cotinine |
Rat | Low | rUGT1A4 | 10-15% | Cotinine N-oxide, hydroxycotinines |
Mouse (C57BL/6) | Moderate | mUGT1A | 25-30% | Hydroxycotinines, minor N-glucuronide |
Dog | Moderate | dUGT1A | 35-40% | Cotinine N-glucuronide, hydroxylated metabolites |
These interspecies differences have critical implications for preclinical studies:
The evolutionary divergence of UGT2B subfamily enzymes explains much of this variability, with humans possessing expanded UGT2B gene clusters compared to most mammals. Additionally, differences in hepatic expression levels of specific UGT isoforms and variations in their catalytic domains contribute to the observed metabolic disparities [7].
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